Product packaging for Bis(2-(tert-butyl)phenyl)amine(Cat. No.:CAS No. 147720-51-2)

Bis(2-(tert-butyl)phenyl)amine

Cat. No.: B14137983
CAS No.: 147720-51-2
M. Wt: 281.4 g/mol
InChI Key: ATHOESDBHWREBB-UHFFFAOYSA-N
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Description

Bis(2-(tert-butyl)phenyl)amine (CAS 147720-51-2) is a sterically hindered aromatic amine of significant interest in advanced chemical research and development. Its molecular structure, characterized by bulky ortho-substituted tert-butyl groups, induces notable steric effects that lead to deviations from a planar configuration. This unique geometric property is critical for applications in ligand design and catalytic systems, where controlling the spatial environment around a metal center is essential . This compound serves as a key precursor and building block in the synthesis of more complex organic molecules. For instance, it is used to create diimine ligands, such as 2,3-bis(2-tert-butylphenylimino)butane, which are valuable in coordination chemistry and the development of catalysts . The tert-butyl groups enhance the compound's stability and influence its electron-donating properties, making it a valuable component in material science for creating novel polymers and functional materials . Research Applications: • Ligand and Catalyst Synthesis: Used to prepare sterically demanding ligands for transition metal complexes . • Material Science: Acts as a monomer or building block for high-performance polymers and organic materials . • Organic Synthesis: Serves as a model compound for studying steric hindrance and non-classical intermolecular interactions, such as hydrogen bonding . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can be assured of its quality, as it is handled with cold-chain transportation where required to preserve integrity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27N B14137983 Bis(2-(tert-butyl)phenyl)amine CAS No. 147720-51-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

147720-51-2

Molecular Formula

C20H27N

Molecular Weight

281.4 g/mol

IUPAC Name

2-tert-butyl-N-(2-tert-butylphenyl)aniline

InChI

InChI=1S/C20H27N/c1-19(2,3)15-11-7-9-13-17(15)21-18-14-10-8-12-16(18)20(4,5)6/h7-14,21H,1-6H3

InChI Key

ATHOESDBHWREBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC2=CC=CC=C2C(C)(C)C

Origin of Product

United States

Coordination Chemistry of Bis 2 Tert Butyl Phenyl Amine Ligands

Ligand Design Principles and the Influence of tert-Butyl Substituents on Steric Environment and Coordination Behavior

The design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored structures, reactivity, and catalytic activity. researchgate.net The bis(2-(tert-butyl)phenyl)amine scaffold and its derivatives are prime examples of how ligand architecture can be rationally modified. The key to their utility lies in the bulky tert-butyl groups attached to the phenyl rings.

Furthermore, the steric coverage provided by the tert-butyl groups can protect the metal center from rapid oxidation or attack by other reagents, thereby enhancing the stability of the complex. researchgate.net This steric shielding is a critical design principle when targeting specific catalytic activities, as it can influence the selectivity of reactions by controlling the approach of substrates to the active site. nih.gov The modification of the steric hindrance, either by changing the substituents on the N-aryl groups or their positions, can lead to significant changes in both the structure and reactivity of the metal complexes. nih.gov

Complexation with Transition Metal Ions

The versatile this compound ligand framework and its derivatives have been successfully used to form stable complexes with a wide array of transition metals. The steric and electronic properties imparted by the ligand scaffold play a crucial role in determining the structure and reactivity of these complexes.

Bis(amidophenyl)amine pincer ligands have been shown to coordinate with Group 10 metal ions (Nickel, Palladium, Platinum). researchgate.net For example, a pincer ligand derived from bis(2-amino-3,5-di-tert-butylphenyl)amine reacts with Ni(II), Pd(II), and Pt(II) precursors. researchgate.net The resulting nickel complex often adopts a distorted square planar geometry. researchgate.net

Complexes of nickel with related tetradentate ligands incorporating the bis(3,5-di-tert-butyl-2-hydroxyphenyl) moiety have also been synthesized. researchgate.net In some instances, these ligands act in a tridentate fashion, leading to octahedral nickel(II) complexes. researchgate.net In other cases, square planar, diamagnetic nickel complexes are formed where the ligand coordinates in a tetradentate manner, featuring two antiferromagnetically coupled radicals. researchgate.net The reaction of bis(α-diimine) ligands, which share structural similarities, with nickel precursors can yield tetrahedral or five-coordinate nickel(II) complexes. acs.org

Palladium(II) and Platinum(II) also form complexes with related ligand systems. acs.org For instance, palladium(II) can form square planar complexes with tetradentate ligands derived from N,N'-bis(2-hydroxy-3,5-di-tert-butylphenyl)-2,2-dimethylpropylenediamine. researchgate.net In one case, a dimeric structure was observed where one palladium center is coordinated to the tetradentate ligand, while the other is part of an eclipsed dimer formed through hydrogen bonding. researchgate.net

Table 1: Selected Group 10 Metal Complexes with this compound and Related Ligands

Metal Ligand Type Coordination Geometry Key Features Reference(s)
Nickel(II) Pincer Distorted Square Planar - researchgate.net
Nickel(II) Tetradentate Octahedral Ligand acts as tridentate researchgate.net
Nickel(II) Tetradentate Square Planar Diamagnetic, contains coupled radicals researchgate.net
Palladium(II) Tetradentate Square Planar Part of a dimeric structure researchgate.net
Platinum(II) Heterodifunctional Square Planar Complex with Ph₂PN(Ph)P(S)Ph₂ ligand acs.org

The coordination chemistry of bis(phenyl)amine-based ligands with copper has been explored, revealing a variety of structures. The N,N-bis(2-amino-3,5-di-tert-butylphenyl)amine pincer ligand coordinates to copper to form either a mononuclear Cu(I) complex or a trinuclear Cu(II) complex, depending on the copper source used. researchgate.net The mononuclear complex features a Cu(I) center coordinated to two deprotonated iminobenzoquinone ligands. researchgate.net The trinuclear complex has a 3:3 metal-to-ligand stoichiometry, with each Cu(II) center coordinated to a tridentate radical-dianion ligand. researchgate.net

A related tetradentate ligand, N,N′-bis(2-amino-3,5-di-tert-butylphenyl)‐2,2′‐diaminobiphenyl, forms a complex with Cu(I) where two deprotonated diiminobenzoquinone ligands coordinate to the single metal center. x-mol.com This complex can be oxidized to a paramagnetic Cu(II) species. x-mol.com The steric effects of bulky tert-butyl groups on N-donor bidentate amines have been shown to direct the nuclearity of copper(II) complexes. mdpi.com Highly bulky ligands favor mononuclear complexes, whereas slightly less hindered ligands can form dinuclear structures. mdpi.com

Table 2: Examples of Copper Complexes

Copper Oxidation State Ligand Type Stoichiometry (M:L) Nuclearity Key Structural Feature Reference(s)
Cu(I) Pincer 1:2 Mononuclear Coordinated to deprotonated iminobenzoquinone ligands researchgate.net
Cu(II) Pincer 3:3 Trinuclear Cu(II) coordinated to tridentate radical-dianion ligands researchgate.net
Cu(I) Tetradentate 1:2 Mononuclear Two deprotonated diiminobenzoquinone ligands x-mol.com
Cu(II) Tetradentate 1:1 Mononuclear Metal-based ground spin state x-mol.com
Cu(II) Bidentate 1:1 Mononuclear Formed with very bulky N,N′-t-Bu₂en ligand mdpi.com
Cu(I) Tetradentate 2:2 Dinuclear Formed with a deprotonated tripodal ligand nih.gov

Rhodium complexes of bis(phenol)amine ligands have been synthesized and characterized. For instance, new rhodium complexes with bis(3,5-di-tert-butyl-2-phenol)amine show different coordination depending on the ancillary ligands present. acs.org With pyridine, a six-coordinate, octahedral Rh(III) complex is formed. acs.org With phosphine (B1218219) ligands, five-coordinate, distorted square-pyramidal rhodium complexes are obtained. acs.org

Optically pure chiral sulfoxide-based pincer ligands derived from bis(4–tert–butyl–2–(p–tolylsulfinyl)phenyl)amine have been used to synthesize rhodium complexes. uzh.ch Reaction with a Rh(I) precursor yields a pseudo-C₂–symmetric Rh(I)–amido bisulfoxide pincer complex. uzh.ch This can be further reacted to form a facial Rh(III) complex. uzh.ch Furthermore, Rh(III) complexes with various substituted diamidobenzene ligands, which are isoelectronic to diimine ligands, have been reported, demonstrating the versatility of these ligand systems in stabilizing rhodium centers. rsc.org

The bis(di-tert-butyl-aminophenyl)amine ligand framework has been shown to react with a variety of other transition metals. Complexes with Mn(II), Co(II), and Fe(III) have been synthesized, where the ligand can undergo oxidative transformations involving C-N and N-N bond formations. researchgate.net The use of sterically demanding di(tert-butyl)amide ligands with Mn, Fe, and Co has led to the formation of two-coordinate M[N(t-Bu)₂]₂ compounds. illinois.edu

Amine-bis(phenolate) ligands have been used to create complexes with metals like Fe, Co, and Zr. researchgate.net Zirconium dibenzyl complexes with these ligands have been synthesized and studied for their catalytic activity in 1-hexene (B165129) polymerization. researchgate.net The reactivity of these zirconium catalysts is highly dependent on minor structural changes to the ligand periphery. researchgate.net

Diorganotin(IV) complexes based on a redox-active tetradentate ONNO ligand, N,N′-bis(3,5-di-tert-butyl-2-hydroxyphenyl)-1,2-phenylenediamine, have also been prepared. researchgate.net Additionally, zinc complexes with related ligands have been reported. dntb.gov.uaamericanelements.com While specific examples with lead are less common in the provided literature, the broad reactivity of these versatile ligands suggests potential for complexation.

Table 3: Complexation with Various Other Metals

Metal Ligand Type Key Finding Reference(s)
Mn(II), Co(II), Fe(III) Pincer-type Ligand undergoes oxidative transformations upon complexation. researchgate.net
Mn, Fe, Co Di(tert-butyl)amide Formation of two-coordinate M[N(t-Bu)₂]₂ complexes. illinois.edu
Zirconium Amine-bis(phenolate) Forms active catalysts for 1-hexene polymerization. researchgate.net
Tin(IV) Tetradentate ONNO Synthesis of diorganotin(IV) complexes with redox-active ligands. researchgate.net
Zinc Bis(o-semiquinolate) Formation of zinc bis-o-semiquinolate complexes. dntb.gov.ua

Coordination with Rhodium(I) and Rhodium(III) Centers

Diverse Coordination Modes and Stoichiometries

A hallmark of this compound-based ligands is their ability to adopt a multitude of coordination modes, leading to complexes with diverse structures and stoichiometries. This flexibility is crucial for their application in catalysis and materials science.

Pincer Ligands: These ligands coordinate to a metal center in a tridentate, meridional fashion, often through two donor atoms and a central atom that forms a covalent bond with the metal. The bis(2-amino-3,5-di-tert-butylphenyl)amine ligand is a classic example of a pincer ligand that can stabilize various metal centers, including those of Group 10 and copper. researchgate.netresearchgate.net This coordination mode creates a rigid and stable framework around the metal. uzh.ch

Tetradentate Ligands: By modifying the backbone connecting the two phenylamine units, tetradentate ligands can be designed. For example, N,N'-bis(3,5-di-tert-butyl-2-hydroxyphenyl)ethylenediamine and its derivatives can coordinate to Ni(II), Pd(II), and Cu(II) using all four donor atoms (ONNO). researchgate.netdntb.gov.ua These ligands can wrap around a metal ion to form stable, often square-planar or octahedral, complexes. researchgate.net The flexibility of the ligand backbone allows it to accommodate the geometric preferences of different metal ions. dntb.gov.ua

Bidentate and Tridentate Coordination: Even ligands with the potential for higher denticity can coordinate in a lower mode depending on the reaction conditions, steric factors, and the nature of the metal ion. For instance, a potentially tetradentate ligand was found to act in a tridentate fashion in an octahedral nickel(II) complex. researchgate.net Similarly, tripodal ligands can exhibit bidentate, tridentate, or tetradentate coordination modes. researchgate.netresearchgate.net In some copper complexes, a ligand designed to be tetradentate was found to coordinate in a bidentate fashion to a trigonal-planar Cu(I) center. researchgate.net Flexible tridentate ligands can form various geometric isomers (mer, trans-fac, cis-fac) in bis-tridentate complexes, further highlighting the structural diversity achievable. irb.hr

The ability to switch between these coordination modes allows for fine-tuning of the electronic and steric properties of the metal center, which is a powerful tool in the rational design of catalysts and functional materials.

Structural Characterization of Metal Complexes

The structural elucidation of metal complexes derived from this compound and its analogues is predominantly achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information regarding the coordination geometry of the metal center, the binding mode of the ligand, and the intramolecular distances and angles that define the complex's architecture.

Single-crystal X-ray diffraction has been instrumental in characterizing a variety of coordination compounds featuring ligands based on the this compound framework. These studies reveal diverse structural motifs depending on the metal ion, its oxidation state, and the specific ligand used.

For instance, rhodium complexes with the tridentate bis(3,5-di-tert-butyl-2-phenol)amine ([ONO]³⁻) ligand showcase this diversity. The complex [ONO]Rh(py)₃ was found to adopt a six-coordinate, octahedral geometry. acs.org In contrast, when the ancillary ligands are phosphines, such as in [ONO]Rh(PMe₃)₂, the rhodium center is five-coordinate, exhibiting a distorted square-pyramidal environment. acs.org

Similarly, copper complexes of N,N‐bis(2‐amino‐3,5‐di‐tert‐butylphenyl)amine can form different structures based on the reaction conditions. A mononuclear complex, researchgate.net⁺, features a Cu(I) center coordinated to two deprotonated diiminobenzoquinone ligands. researchgate.netresearchgate.net A trinuclear complex, researchgate.net, has also been isolated, which contains three Cu(II) centers, each coordinated to a tridentate ligand radical-dianion and bridged by an anilido nitrogen. researchgate.netresearchgate.netresearchgate.net

Nickel(II) complexes with related ditopic redox-active ligands have been shown to form dimeric, cage-like structures. The complex Ni₂L₂(DMSO)₄·2DMSO, where L is a dianion derived from a hydroxy-para-iminobenzoquinone type ligand, crystallizes in a triclinic system. mdpi.com The nickel atoms in this dimer exhibit a slightly distorted octahedral coordination geometry. mdpi.com

Complexes of other metals like nickel and palladium with related o-iminobenzosemiquinonate (LISQ)⁻ ligands, such as [Ni(II)(LISQ)₂] and [Pd(II)(LISQ)₂], have been characterized as square planar molecules. researchgate.netnih.gov The structure of the free ligand, bis(2-isobutyrylamidophenyl)amine (H₃LNNN), has also been determined by single-crystal X-ray diffraction, providing a baseline for comparison with its metal complexes. nih.gov

Detailed analysis of geometric parameters from crystal structures provides insight into the nature of the metal-ligand bonding. In the dimeric nickel(II) complex, Ni₂L₂(DMSO)₄·2DMSO, the nickel atoms have a slightly distorted octahedral coordination. The Ni-O bond lengths within the chelate rings are not equivalent; for instance, the Ni(1)-O(1) and Ni(1)-O(4A) distances are 2.013(3) Å and 2.017(3) Å, respectively, which are shorter than the Ni(1)-O(2) (2.077(3) Å) and Ni(1)-O(3A) (2.086(3) Å) distances. mdpi.com This small difference suggests significant charge delocalization within the NiOCCO chelate cycles. mdpi.com The C-C bond lengths in the six-membered carbon rings show an alternation of double (1.352(7)–1.387(6) Å) and single (1.443(7)–1.499(6) Å) bonds, which is characteristic of a para-iminobenzoquinone structure. mdpi.com

For the chiral sulfoxide (B87167) pincer complex, mer–(R,R)–[Rh(bis(4-(tert-butyl)-2-(p-tolylsulfinyl)phenyl)amide)(COE)], selected bond lengths are S1–O1 at 1.496(2) Å and N1–C13 at 1.396(3) Å, with a C13–N1–C18 bond angle of 125.1(2)°. uzh.ch

In the case of iron complexes with the bulky di(tert-butyl)amide ligand, crystallographic studies of Fe(tmp)₂ (where tmp is the cyclic analogue 2,2,6,6-tetramethylpiperidide) show an N-Fe-N angle of 173°. illinois.edu

Table 1: Selected Bond Lengths in this compound-type Metal Complexes

Complex Metal Center Donor Atom 1 Donor Atom 2 Bond Length (Å) Reference
Ni₂L₂(DMSO)₄·2DMSO Ni(1) O(1) - 2.013(3) mdpi.com
Ni₂L₂(DMSO)₄·2DMSO Ni(1) O(2) - 2.077(3) mdpi.com
Ni₂L₂(DMSO)₄·2DMSO Ni(1) O(4A) - 2.017(3) mdpi.com
Ni₂L₂(DMSO)₄·2DMSO Ni(1) O(3A) - 2.086(3) mdpi.com
mer–(R,R)–5 Rh S1 O1 1.496(2) uzh.ch
mer–(R,R)–5 Rh N1 C13 1.396(3) uzh.ch

Table 2: Selected Bond Angles in this compound-type Metal Complexes

Complex Atoms Angle (°) Reference
Ni₂L₂(DMSO)₄·2DMSO O(6)-Ni(1)-O(3A) 177.12(13) mdpi.com
mer–(R,R)–5 C13–N1–C18 125.1(2) uzh.ch
Fe(tmp)₂ N-Fe-N 173 illinois.edu

Single-Crystal X-ray Diffraction Analysis of Coordination Compounds

Elucidation of Electronic Structures and Spin States in Metal Complexes

The electronic structure and resultant spin state of metal complexes with this compound-derived ligands are highly dependent on the metal ion, the coordination geometry, and the redox-noninnocent nature of the ligand itself. These properties are typically investigated using a combination of magnetic susceptibility measurements, Electron Paramagnetic Resonance (EPR) spectroscopy, UV-vis-NIR spectroscopy, and computational methods like Density Functional Theory (DFT).

The steric bulk of the tert-butyl groups can significantly influence the spin state. For example, steric repulsion between tert-butyl substituents can promote a low-spin state by disfavoring the expanded coordination sphere required for a high-spin configuration. mdpi.com

In rhodium complexes with the [ONO]³⁻ ligand, the electronic structure is starkly different between coordination geometries. The six-coordinate, octahedral complex [ONO]Rh(py)₃ is described as a classical, d⁶, pseudo-octahedral complex. acs.org In contrast, the five-coordinate complexes, such as [ONO]Rh(PMe₃)₂, exhibit a high degree of covalency due to π-bonding between the rhodium center and the [ONO] ligand, leading to delocalized metal-ligand electron distributions that cannot be accurately described by simple formal oxidation states. acs.org

Copper complexes of N,N‐bis(2‐amino‐3,5‐di‐tert‐butylphenyl)amine demonstrate accessible redox states with distinct electronic structures. The neutral complex researchgate.net is paramagnetic and shows an isotropic EPR signal characteristic of a Cu(I) center coupled to a diiminosemiquinone radical ligand. researchgate.netresearchgate.net Its dicationic counterpart, researchgate.net²⁺, is described as a Cu(II) diiminobenzoquinone complex, indicating a metal-based ground spin state. researchgate.netresearchgate.netresearchgate.net

Complexes with related o-iminobenzosemiquinonate (LISQ)⁻ ligands and d⁸ metal ions like Ni(II) and Pd(II) often exhibit interesting magnetic properties. The square planar complexes [Ni(II)(LISQ)₂] (4a) and [Pd(II)(LISQ)₂] (5) are diamagnetic, with a total spin ground state of S_t_ = 0. researchgate.netnih.gov This is explained by a singlet diradical description, where the diamagnetic d⁸ metal ion is coordinated to two strongly antiferromagnetically coupled radical ligands. researchgate.netnih.gov In contrast, the related copper complex [Cu(II)(LISQ)₂] (3) has a paramagnetic S_t_ = 1/2 ground state. nih.gov Another copper complex, [Cu(II)(dmtacn)(LISQ)]PF₆ (2), possesses an S_t_ = 1 ground state resulting from strong intramolecular ferromagnetic coupling (J = +195 cm⁻¹) between the Cu(II) ion and the ligand radical. researchgate.netnih.gov

For some ferric species, an intermediate spin state for the iron center (S_Fe_ = 3/2) has been established. acs.org This iron center can be intramolecularly antiferromagnetically coupled to one or two radical ligands, resulting in total ground states of S_t_ = 1 or S_t_ = 1/2, respectively. acs.org

Redox Chemistry and Non Innocent Ligand Behavior of Bis 2 Tert Butyl Phenyl Amine Derivatives

Origin of Redox Non-Innocence in Bis(2-(tert-butyl)phenyl)amine and its Analogues

The concept of a "non-innocent" ligand refers to a ligand in a metal complex where its oxidation state is ambiguous and it can actively participate in the complex's redox processes. mdpi.comwikipedia.org In contrast to "innocent" ligands, which typically act as passive spectators during redox events centered on the metal, non-innocent ligands can be oxidized or reduced. wikipedia.orgscripps.edu

The redox non-innocence in this compound and its derivatives, often categorized as diarylamine-based ligands, originates from the electronic structure of the diarylamine backbone. nih.gov These ligands possess high-energy, occupied molecular orbitals that are delocalized over the two aryl rings and the central nitrogen atom. This electronic arrangement makes the ligand susceptible to oxidation, often at potentials comparable to or even lower than the metal center to which it is coordinated.

The presence of electron-donating groups, such as the tert-butyl substituents, further enhances this behavior by increasing the electron density on the aromatic rings, thereby lowering the oxidation potential of the ligand. nih.gov This inherent electronic flexibility allows the ligand to act as an electron reservoir, storing and releasing electrons during redox reactions. mdpi.com

Multiple Accessible Oxidation States of the Ligand and Associated Metal Centers

A key consequence of the non-innocent character of this compound-type ligands is the ability of their metal complexes to access multiple, distinct oxidation states. mdpi.com The ligand itself can exist in several oxidation levels, typically as the dianionic amido form, the monoanionic amidyl radical, and the neutral iminyl form. This multiplicity of ligand oxidation states, coupled with the variable oxidation states of the transition metal, gives rise to a series of electronically diverse but structurally related complexes. britannica.comlibretexts.org

Research on manganese complexes with a bis(2-amino-3,5-di-tert-butylphenyl)amine pincer ligand has demonstrated the formation of stable Mn(IV) and Mn(V)-radical species, showcasing the ligand's ability to support high metal oxidation states through its own redox activity. nih.govresearchgate.net Similarly, studies on cerium complexes with amine/amido-phenolate-type ligands have highlighted how ligand design can facilitate facile redox cycling. nih.gov

Electrochemical Characterization and Redox Potential Analysis (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of this compound derivatives and their metal complexes. researchgate.net CV experiments provide crucial information about the potentials at which redox events occur and whether these processes are reversible or irreversible.

For many metal complexes of diarylamido-based pincer ligands, such as those of nickel, palladium, and platinum, quasi-reversible oxidation waves are observed in their cyclic voltammograms. acs.orgbrandeis.edu These waves correspond to the one-electron oxidation of the complex. By analyzing the formal potentials of these redox events, researchers can gain insights into the electronic properties of the complexes and the influence of different metals or ligand substituents. acs.org

In binuclear complexes where two (PNP)M (PNP = diarylamido/bis(phosphine) pincer ligand) units are connected by a linker, cyclic voltammetry has been employed to study the electronic communication between the two redox-active metal centers. nih.govacs.org The difference in the potentials of the two successive one-electron oxidations provides a measure of the electronic coupling between the metal sites.

The table below presents representative electrochemical data for a series of mononuclear palladium complexes with different pincer ligands, illustrating the influence of the ligand structure on the oxidation potential.

ComplexE°' (V vs Fc+/Fc)
(PNP)PdCl Data not available in provided sources
(PNN)PdCl Data not available in provided sources

Differentiation between Ligand-Based and Metal-Based Redox Processes

Distinguishing between redox events centered on the ligand versus those centered on the metal is a critical aspect of understanding the electronic structure of complexes with non-innocent ligands. acs.orgbrandeis.edu A combination of experimental techniques and theoretical calculations is often employed to make this distinction.

Spectroscopic methods such as Electron Paramagnetic Resonance (EPR) are invaluable for identifying and characterizing radical species. researchgate.net When a one-electron oxidation of a complex yields a signal in the EPR spectrum characteristic of an organic radical, it provides strong evidence for a ligand-based oxidation. For example, the electrochemical oxidation of (PNP)MCl complexes (M = Ni, Pd, Pt) has been shown to produce aminyl radical species where the unpaired electron is localized on the ligand. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), are also used to model the electronic structure of the complexes in different oxidation states. nih.govacs.org By calculating the distribution of the highest occupied molecular orbital (HOMO) and the spin density in the oxidized species, researchers can determine whether the electron is removed from a predominantly metal-based or ligand-based orbital. acs.org In many diarylamido complexes, the HOMO is found to have significant ligand character, supporting the assignment of the first oxidation as a ligand-centered event. acs.orgbrandeis.edu

Investigation of Charge Transfer Transitions and Electron Distribution Phenomena

The interaction between the metal and the non-innocent diarylamido ligand gives rise to interesting electronic absorption properties, including charge-transfer transitions. bohrium.com These transitions involve the excitation of an electron from a molecular orbital that is primarily localized on the ligand to one that is primarily localized on the metal (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT). dalalinstitute.comlibretexts.org

LMCT transitions are more common in complexes where the metal is in a high oxidation state and the ligand has high-energy occupied orbitals, a condition met by diarylamido ligands. dalalinstitute.com These transitions often result in intense absorptions in the visible or near-infrared region of the spectrum, contributing to the vibrant colors of many of these complexes. acs.org

The study of these charge-transfer bands provides insight into the electronic coupling between the metal and the ligand and the distribution of electron density within the molecule. nih.gov The energy of the charge-transfer band is related to the energy difference between the metal and ligand orbitals. In some systems, a "HOMO inversion" model has been proposed, where modifying the ligand can switch the highest occupied molecular orbital (HOMO) from being metal-centered to ligand-centered, drastically altering the photophysical properties. acs.org

Oxidative Transformations of the Ligand Scaffold (e.g., Intramolecular and Intermolecular C-N and N-N Bond Formations)

The redox activity of the diarylamine ligand scaffold is not limited to simple electron transfer. Under oxidative conditions, these ligands can undergo chemical transformations involving the formation of new covalent bonds. These reactions highlight the "chemical non-innocence" of the ligand, where it participates in bond-making and bond-breaking processes.

One of the key reactive intermediates in the oxidation of diarylamine complexes is the aminyl radical. nih.govmines.edu The formation of this radical can lead to subsequent bond-forming reactions. For example, intermolecular N-N bond formation can occur through the coupling of two aminyl radical species or the attack of an aminyl radical on a neutral amine. mines.edursc.org This process is a critical step in catalytic ammonia (B1221849) oxidation. mines.edu

Catalytic Applications of Bis 2 Tert Butyl Phenyl Amine Based Metal Complexes

Homogeneous Catalysis Mediated by Derived Complexes

Complexes incorporating bis(2-(tert-butyl)phenyl)amine derivatives are effective catalysts for the oxidation of alcohols. For instance, manganese(II) complexes have been shown to catalyze the oxidation of a variety of primary and secondary alcohols to their corresponding aldehydes and ketones. researchgate.net These reactions are typically carried out in organic solvents like acetonitrile (B52724) at elevated temperatures, utilizing tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.net The catalytic system demonstrates high conversion rates for substrates such as 1-phenylethanol, benzyl (B1604629) alcohol, and cyclohexanol. researchgate.net The selective oxidation of alcohols is a critical process for the synthesis of valuable chemical intermediates. researchgate.net

Copper complexes with related amine-bis(phenolate) ligands also exhibit catalytic activity for the aerobic oxidation of alcohols. rsc.org For example, a copper(II) complex with a selenobis(2,4-di-tert-butylphenol) ligand can selectively oxidize benzyl alcohol to benzaldehyde (B42025) with high turnover numbers under ambient conditions. rsc.org The mechanism often involves the cycling of the copper center between different oxidation states. rsc.org

Interactive Table: Catalytic Oxidation of Alcohols

Catalyst Type Substrate Oxidant Solvent Temperature (°C) Product Conversion/Selectivity Reference
Manganese(II) complex Cinnamyl alcohol TBHP Acetonitrile 70 Cinnamaldehyde ~100% conversion, ~64% selectivity researchgate.net
Manganese(II) complex Cyclohexene TBHP Acetonitrile 70 Cyclohexanone ~94% conversion, ~80% selectivity researchgate.net

Palladium complexes featuring ligands derived from this compound analogues have been successfully employed in cross-coupling reactions. A catalytic system using a chelate carbene ligand with bulky tert-butyl groups has shown good performance in Heck and Suzuki coupling reactions with low palladium acetate (B1210297) loadings (0.025 mol%). researchgate.net These reactions effectively couple aryl bromides with olefins or phenylboronic acid to produce the corresponding substituted alkenes and biphenyls. researchgate.net The development of efficient catalysts for these reactions is a major focus in synthetic chemistry due to their importance in forming carbon-carbon bonds. eie.gracs.org

Furthermore, the synergistic combination of photoredox catalysis and nickel catalysis has enabled the sp³–sp³ cross-coupling of carboxylic acids with alkyl halides. nih.govscispace.com In this dual catalytic system, an iridium(III) photocatalyst, upon visible-light excitation, initiates a single-electron transfer process. nih.govscispace.com This allows for the coupling of a wide range of alkyl halides, including primary and even sterically hindered neopentyl bromide, with carboxylic acid derivatives. nih.gov Iron-catalyzed cross-coupling reactions have also proven effective for coupling alkyl halides with aryl Grignard reagents, offering a non-hazardous route to substituted aromatics. Some iron(II) chloride complexes with sterically demanding bisphosphine ligands have demonstrated high catalytic activity in the Kumada coupling of nonactivated alkyl halides.

Ruthenium(II) complexes containing N-heterocyclic carbene (NHC) ligands with a primary amine donor, which can be seen as analogues of this compound systems, are highly active catalysts for the hydrogenation of ketones. acs.org These catalysts operate under mild conditions (e.g., 25 °C, 8 bar H₂) and can achieve very high turnover frequencies (TOF) of up to 17,600 h⁻¹ for the hydrogenation of acetophenone. acs.org The catalytic process is believed to proceed through a bifunctional mechanism where the amine group and the metal center cooperate in the hydrogen transfer to the ketone. acs.orgresearchgate.net The efficiency of these catalysts is attributed to the easy formation of a reactive neutral hydride, the presence of the NH₂ donor for bifunctional catalysis, and the electronic properties of the NHC ligand. acs.org

Interactive Table: Hydrogenation of Ketones

Catalyst Substrate H₂ Pressure (bar) Temperature (°C) Base/Solvent TOF (h⁻¹) Reference
[RuCp*(C–NH₂)py]PF₆ Acetophenone 8 25 KOtBu/iPrOH 17,600 acs.org

Metal complexes based on ligands structurally related to this compound are being explored for the catalytic conversion of carbon dioxide (CO₂) into valuable chemicals. mun.ca The goal is to utilize CO₂ as a renewable C1 feedstock. tdx.cat For instance, chromium(III) complexes with tetradentate tripodal amine-bis(phenol) ligands can selectively produce polycarbonates from the copolymerization of epoxides and CO₂. mun.ca The steric properties of the substituents on the phenolate (B1203915) rings influence the catalytic activity, with less sterically demanding groups favoring polycarbonate formation. mun.ca

In a different approach, a dinickel complex derived from 2,9-bis(5-tert-butyl-2-hydroxy-3-pyridylphenyl)-1,10-phenanthroline has been shown to electrocatalytically reduce CO₂ to carbon monoxide (CO) with significantly higher reactivity than its mononuclear counterpart. acs.org This highlights the potential of bimetallic cooperation in CO₂ activation and reduction. acs.org The mechanism can involve the binding and activation of CO₂ between the two metal centers. acs.org

Hydrogenation of Ketones

Polymerization Catalysis Utilizing this compound Systems

While not the primary catalyst, amine-containing compounds can play a role in polymerization systems. In the context of olefin polymerization, late transition metal catalysts, particularly those based on nickel and palladium with bulky α-diimine ligands, are known to produce high molecular weight polyolefins. ippi.ac.iracs.org The steric and electronic properties of the ligands are crucial for controlling the polymerization process. ippi.ac.ir In some systems, a co-catalyst is required for activation. For instance, bis(imine) cobalt catalysts, when activated with modified methylaluminoxane (B55162) (MMAO), can polymerize polar monomers like methyl methacrylate. ippi.ac.ir Although the provided outline focuses on this compound, the broader class of bulky amine-based ligands and their complexes are central to advancements in olefin polymerization. acs.org Specifically, bis-biphenyl-phenoxy catalysts are used for olefin polymerization. google.com Multiple catalyst systems are sometimes employed to produce branched olefin polymers with specific properties. google.com

Catalysis of 1-Hexene (B165129) Polymerization

Zirconium and hafnium complexes featuring amine bis(phenolate) ligands, which share structural similarities with derivatives of this compound, have demonstrated remarkable activity in the polymerization of 1-hexene. researchgate.netacs.org These catalysts, when activated with a co-catalyst like B(C6F5)3, can produce high-molecular-weight poly(1-hexene). acs.org

The activity of these catalytic systems is profoundly influenced by minor structural modifications to the ligand. researchgate.net For instance, the presence of an additional donor atom on a pendant arm of the ligand significantly enhances catalytic performance. researchgate.netacs.org In a series of [ONXO]-type zirconium dibenzyl complexes (where X = OMe, NMe2, SMe), all were found to be highly active for 1-hexene polymerization. acs.org The activity followed the order OMe > NMe2 > SMe, with the methoxy-substituted complex exhibiting unprecedented activity under the employed conditions. acs.org This highlights the critical role of the side-arm donor in stabilizing the active catalytic species.

Conversely, increasing the steric bulk on the donor atom can lead to a decrease in polymerization activity, sometimes favoring oligomerization instead. researchgate.net Nickel complexes with amine-imine ligands also catalyze 1-hexene polymerization, where the substitution pattern on the ligand backbone directs the regioselectivity of monomer insertion and the degree of chain walking. acs.org For example, a catalyst with a tert-butyl group on the bridging carbon of the ligand backbone favored 1,2-insertion to produce amorphous polyolefins with predominantly methyl branches. acs.org

Table 1: Polymerization of 1-Hexene by Zirconium and Hafnium Complexes

Catalyst Type Co-catalyst Polymer Molecular Weight Activity Reference
[ONXO]-Zr dibenzyl (X=OMe) B(C6F5)3 High Very High acs.org
[ONXO]-Zr dibenzyl (X=NMe2) B(C6F5)3 High High acs.org
[ONXO]-Zr dibenzyl (X=SMe) B(C6F5)3 High Moderate acs.org

Application in Isocyanide Polymerization

Metal complexes based on ligands structurally related to this compound have found application in the polymerization of isocyanides. The unique electronic structure of isocyanides allows them to undergo insertion polymerization, often leading to helical polymer structures. thieme-connect.de

Nickel(II) complexes, in particular, have been used to catalyze the polymerization of achiral isocyanides to form optically active polymers. ru.nl This process, known as screw-sense selective polymerization, is achieved by using a chiral initiator, such as an optically active amine, in conjunction with a tetrakis(isocyanide)nickel(II) catalyst. ru.nl The choice of isocyanide ligand on the nickel catalyst precursor can influence the enantiomeric excess of the resulting polymer. For instance, using a catalyst derived from Ni(2-t-C4H9C6H4N=C)4(ClO4)2 and (S)-1-phenylethylamine as an initiator for the polymerization of tert-butyl isocyanide resulted in a high enantiomeric excess. ru.nl

The steric hindrance of the isocyanide monomer also plays a role, with sterically hindered tertiary aliphatic isocyanides often yielding optically active polymers. ru.nl Molybdenum(IV) oxido isocyanide complexes have also been studied, providing insights into the ligand dynamics and stereochemistry that can be relevant to polymerization processes. acs.org

Table 2: Screw-Sense Selective Polymerization of tert-Butyl Isocyanide

Catalyst Precursor Initiator Polymer Enantiomeric Excess (%) Reference
Ni(C=N-t-C4H9)4(ClO4)2 (S)-1-phenylethylamine - ru.nl

Electrocatalytic Processes (e.g., Reduction of H2O2)

Molecular transition-metal complexes are increasingly being explored as electrocatalysts for various reductive transformations. acs.org While direct electrocatalytic reduction of H2O2 by this compound-based complexes is not extensively detailed in the provided context, related systems offer significant insights. Manganese complexes with ligands like 6,6'-di(3,5-di-tert-butyl-2-phenolate)-2,2'-bipyridine, which features the same substituted phenol (B47542) moieties, have been shown to be active electrocatalysts for the oxygen reduction reaction (ORR). rsc.orgrsc.org

These manganese complexes can selectively reduce O2 to H2O2. rsc.orgrsc.org The catalytic cycle involves the reduction of the Mn(III) center to Mn(II), followed by binding of O2. rsc.org The selectivity for H2O2 versus the four-electron reduction to H2O is influenced by factors such as the presence and strength of a proton donor. rsc.org In some cases, H2O2, if formed, can be rapidly consumed under the reaction conditions. rsc.org

The general principle of using molecular complexes for electrocatalysis involves the catalyst acting as a redox shuttle and facilitating the chemical steps of the reduction. acs.org The design of the ligand is paramount in controlling the potential at which the catalyst operates and its stability throughout the catalytic cycle.

Elucidation of Catalytic Mechanisms and Identification of Active Species

Understanding the catalytic mechanism is key to optimizing catalyst performance. For the polymerization of 1-hexene using [ONXO]-type zirconium and hafnium complexes, the active species is generated by the reaction of the precatalyst with a co-catalyst like B(C6F5)3. acs.org The binding of the side-arm donor (X) to the metal center is crucial for the high activity observed. researchgate.netacs.org X-ray crystal structures of the precatalysts serve as reliable references for the solid-state geometry, and 1H NMR spectra indicate a rigid ligand binding to the metal in solution, suggesting that the solid-state structure is a good model for the species in solution. researchgate.net

In the case of oxygen reduction catalyzed by manganese complexes, mechanistic studies have revealed a first-order dependence on the concentrations of the catalyst, O2, and a proton donor. rsc.org The proposed cycle involves the reduction of the metal center, protonation of the phenolate part of the ligand, and subsequent binding of dioxygen to form a superoxide (B77818) adduct. rsc.org The selectivity towards H2O2 is governed by the subsequent protonation and reduction steps. rsc.org

Structure-Reactivity Relationships: Influence of Ligand Design and Peripheral Substituents on Catalytic Performance

A clear relationship between the ligand structure and catalytic reactivity is a recurring theme. In the 1-hexene polymerization catalysts, several structural parameters have a major impact on performance. researchgate.net

Pendant Donor Arm: The presence and nature of a side-arm donor are the most significant factors. researchgate.netacs.org Strong donation from a side donor, often forming a five-membered chelate ring with the metal, leads to extremely reactive polymerization catalysts. researchgate.net The donor atom itself also modulates activity, with an order of OMe > NMe2 > SMe observed for zirconium complexes. acs.org

Chelate Ring Size: Increasing the size of the chelate ring formed by the pendant arm can result in either no binding of the donor, leading to negligible reactivity, or strong binding but with only moderate polymerization activity. researchgate.net

Steric Bulk: Increasing the steric bulk on the donor atom can weaken the metal-donor bond, leading to a decrease in activity. researchgate.net Similarly, bulky substituents on the aromatic rings of the ligand can influence the accessibility of the metal center to the substrate.

Nitrogen Hybridization and Aromatic Ring Substituents: These factors have a more subtle effect on the reactivity of the 1-hexene polymerization catalysts. researchgate.net

These relationships demonstrate that fine-tuning of the ligand's electronic and steric properties through the strategic placement of substituents is a powerful tool for controlling the catalytic behavior of the resulting metal complexes. researchgate.net

Computational and Theoretical Studies on Bis 2 Tert Butyl Phenyl Amine Systems

Density Functional Theory (DFT) Investigations of Molecular and Electronic Structures

Density Functional Theory (DFT) has become the predominant computational tool for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT calculations allow for the optimization of molecular geometries and the prediction of a wide array of electronic properties. For systems like Bis(2-(tert-butyl)phenyl)amine, DFT can model the interplay between the electron-donating amine, the aromatic phenyl rings, and the sterically demanding tert-butyl substituents. Calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) that defines the mathematical description of the atomic orbitals.

DFT calculations are highly effective in predicting the redox behavior of molecules. By calculating the energies of a molecule in its neutral, oxidized (radical cation), and reduced (radical anion) states, it is possible to estimate its oxidation and reduction potentials. These theoretical potentials can then be correlated with experimental data, typically obtained from cyclic voltammetry (CV), to validate the computational model.

In studies of related diphenylamine-substituted compounds, DFT has been successfully used to assign redox processes observed in CV experiments. reading.ac.uk For instance, a reversible oxidation event could be computationally assigned to the diphenylamine (B1679370) moiety by comparing the calculated potential for the N-centered oxidation with the experimental half-wave potential (E₁⸝₂). reading.ac.uk For this compound, DFT would predict the energy change associated with removing an electron from the nitrogen lone pair, providing a theoretical oxidation potential. This value is crucial for applications where the molecule is used as a hole-transporting material or a redox-active ligand.

Table 1: Example of Predicted vs. Experimental Redox Potentials for a Diphenylamine System This table illustrates a typical comparison; data is hypothetical for this compound.

Redox Process Calculated Potential (V vs. Fc/Fc+) Experimental E₁⸝₂ (V vs. Fc/Fc+) Assignment
Oxidation 1 +0.85 +0.88 Amine-centered oxidation (DPA/DPA•+)
Reduction 1 -1.40 -1.42 Phenyl ring-based reduction (DPA/DPA•−)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions and redox processes. DFT calculations provide detailed information on the energies of these orbitals and their spatial distribution across the molecule.

For a donor-π-acceptor type system, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is on the electron-accepting part. In this compound, the HOMO is expected to be localized predominantly on the central diphenylamine unit, particularly the nitrogen lone pair and the adjacent phenyl carbons. The LUMO is likely distributed over the antibonding π-orbitals of the phenyl rings. The energy gap between the HOMO and LUMO (E_gap) is a critical parameter that correlates with the molecule's kinetic stability and the energy required for electronic excitation. A smaller gap generally implies higher reactivity and a lower-energy electronic absorption.

Table 2: Typical DFT-Calculated Frontier Orbital Energies for a Diphenylamine System Data is representative for a molecule like this compound calculated at the B3LYP/6-31G level.*

Parameter Energy (eV) Spatial Distribution
HOMO -5.20 Localized on the central N atom and π-system of the phenyl rings.
LUMO -0.95 Delocalized over the π* orbitals of the two phenyl rings.
HOMO-LUMO Gap 4.25 Indicates high stability and absorption in the UV region.

When a molecule like this compound is oxidized to its radical cation, it possesses an unpaired electron. DFT calculations can determine the distribution of this unpaired electron's spin across the molecule, known as the spin density. This analysis is crucial for understanding the structure of paramagnetic species and predicting their reactivity.

For the radical cation of this compound, the spin density is expected to be highest on the central nitrogen atom, with significant delocalization onto the ortho and para positions of the phenyl rings. This delocalization stabilizes the radical cation. In studies on related organometallic complexes with diphenylamine ligands, DFT calculations of spin density have been essential to determine whether a redox process occurs on the metal center or on the ligand. reading.ac.uk The analysis involves visualizing the spin density surface, where positive and negative spin densities are mapped, and quantifying the spin population on each atom (e.g., using Mulliken or Natural Population Analysis).

The electronic absorption spectrum (UV-Vis) of this compound can be interpreted with the aid of Time-Dependent DFT (TD-DFT) calculations. TD-DFT predicts the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths (which relate to absorption intensity).

For diphenylamine derivatives, low-energy absorption bands are often assigned to intramolecular charge transfer (ICT) transitions. reading.ac.uk In these transitions, electron density moves from a donor part of the molecule to an acceptor part upon photoexcitation. For this compound, a key transition would be the HOMO→LUMO excitation, corresponding to a π-π* transition with significant charge transfer character from the nitrogen-rich center to the phenyl rings. TD-DFT calculations can confirm the character of such transitions by analyzing the molecular orbitals involved.

Table 3: Example of TD-DFT Results for Assigning UV-Vis Spectra This table illustrates how computational data is used to assign experimental peaks. Data is hypothetical.

Experimental λ_max (nm) Calculated λ_max (nm) Oscillator Strength (f) Major Orbital Contribution Assignment
295 290 0.55 HOMO → LUMO (92%) π → π* (ICT)
250 248 0.21 HOMO-2 → LUMO (75%) π → π*

Spin Density Distributions and Magnetic Structures

Correlation of Computational Data with Experimental Spectroscopic Information

A critical aspect of computational studies is the validation of theoretical models against experimental reality. The correlation between calculated and measured spectroscopic data serves as a benchmark for the accuracy of the chosen DFT functional and basis set.

UV-Vis Spectroscopy: As discussed, TD-DFT calculations of transition energies and oscillator strengths are directly compared to experimental absorption maxima (λ_max) to assign spectral bands. reading.ac.uk

NMR Spectroscopy: DFT can calculate nuclear magnetic shielding tensors, which are converted into chemical shifts (δ). The strong correlation between calculated and experimental ¹H and ¹³C NMR chemical shifts can confirm the optimized molecular geometry and electronic structure.

Vibrational Spectroscopy (IR & Raman): DFT calculations yield harmonic vibrational frequencies and intensities. These frequencies are often systematically scaled to correct for anharmonicity and other model limitations. A good agreement between the scaled theoretical spectrum and the experimental FT-IR and Raman spectra provides strong evidence for the computed structure.

Table 4: Illustrative Correlation of Calculated and Experimental Spectroscopic Data A hypothetical comparison for this compound.

Spectroscopic Data Calculated Value (B3LYP/6-31G*) Experimental Value
UV-Vis λ_max 290 nm 295 nm
¹H NMR (Ar-H) 7.15 - 7.40 ppm 7.20 - 7.45 ppm
¹³C NMR (t-Butyl C) 34.5 ppm 34.2 ppm
IR Stretch (N-H) 3410 cm⁻¹ (scaled) 3395 cm⁻¹

Computational Exploration of Reaction Pathways and Proposed Mechanisms

Beyond static properties, DFT is a powerful tool for exploring the dynamics of chemical reactions. For reactions involving this compound, such as C-H activation or coupling reactions, computational chemistry can map the entire potential energy surface. bohrium.com

This involves:

Locating Stationary Points: Optimizing the geometries of reactants, products, and any intermediates.

Finding Transition States (TS): Identifying the highest energy point along the minimum energy reaction coordinate. A TS structure is a first-order saddle point, confirmed by having exactly one imaginary vibrational frequency.

Calculating Reaction Energies: Determining the relative energies of all species to establish the reaction's thermodynamics (exothermic/endothermic) and the activation energy barriers, which govern the kinetics.

For example, in a palladium-catalyzed C-H functionalization reaction, DFT could be used to model key steps like oxidative addition, C-H activation, and reductive elimination. By comparing the energy barriers of different possible pathways, the most plausible mechanism can be determined, offering insights that guide the design of more efficient synthetic protocols. bohrium.com

Table 5: Hypothetical Energy Profile for a Reaction Step Illustrates the energetic landscape for a proposed mechanism.

Species Description Relative Energy (kcal/mol)
Reactants Starting Materials 0.0
Intermediate 1 Initial complex formed -5.2
TS1 Transition state for the rate-determining step +22.5
Intermediate 2 Product of the first step -10.8
Products Final Products -25.0

Supramolecular Chemistry and Advanced Material Applications of Bis 2 Tert Butyl Phenyl Amine Derivatives

Formation of Supramolecular Architectures and Assemblies

Derivatives of bis(2-tert-butyl)phenyl)amine have been utilized as building blocks in the construction of coordination polymers. For instance, the reaction of bis-(4-imidazol-1-yl-phenyl)-amine with metal salts and dicarboxylic acids has yielded coordination polymers with intricate three-dimensional (3D) frameworks. rsc.org One such example features a 4-fold interpenetrating 3D structure where one-dimensional (1D) curvilinear chains are interconnected by the bis-(4-imidazol-1-yl-phenyl)-amine ligands. rsc.org Another derivative, when combined with cadmium chloride and 5-methyl-1,3-benzenedicarboxylic acid, forms a 3D supramolecular architecture composed of interpenetrating 2D entanglements of 1D tubes. rsc.org The formation of these complex structures highlights the versatility of the bis(2-tert-butyl)phenyl)amine scaffold in directing the assembly of extended networks.

Furthermore, the introduction of different functional groups onto the bis(2-tert-butyl)phenyl)amine framework allows for the tuning of the resulting supramolecular structures. For example, the use of 5-tert-butyl-1,3-benzenedicarboxylic acid as a linker leads to the formation of 2D layered structures which can further extend into 3D supramolecular architectures through weaker intermolecular forces. rsc.org The ability to control the dimensionality and topology of these assemblies is a key aspect of their design for specific applications.

In a different approach, bis(2-isobutyrylamidophenyl)amine has been shown to form a 3D-multilayered supramolecular structure in the solid state. semanticscholar.org This assembly is stabilized by a combination of hydrogen bonding and π-stacking interactions, demonstrating how the interplay of various non-covalent forces can lead to highly ordered crystalline materials. The modular nature of these systems, where different components can be systematically varied, offers a powerful strategy for creating a wide range of supramolecular architectures with tailored properties.

Role of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, C-H⋯π Interactions) in Supramolecular Organization

The stability and structure of the supramolecular architectures formed by bis(2-(tert-butyl)phenyl)amine derivatives are governed by a variety of non-covalent intermolecular interactions. These weak forces, acting in concert, dictate the precise arrangement of molecules in the solid state and in solution.

Hydrogen Bonding: Hydrogen bonds, particularly N–H⋯O and C–H⋯O interactions, are significant in directing the assembly of these molecules. In the crystal structure of bis(2-isobutyrylamidophenyl)amine, N–H⋯O hydrogen bonds play a crucial role in the crystal packing. semanticscholar.orgnih.govresearchgate.net These interactions, along with C–H⋯O hydrogen bonds, contribute to the formation of dimeric motifs and infinite chains, which then layer to create a 3D structure. semanticscholar.orgresearchgate.net The directionality and strength of hydrogen bonds make them a powerful tool for predictable crystal engineering.

The relative contributions of these different interactions can be analyzed using techniques like Hirshfeld surface analysis. For bis(2-isobutyrylamidophenyl)amine, this analysis has confirmed the important role of N–H⋯O and C–H⋯π interactions in its solid-state structure. semanticscholar.orgnih.govresearchgate.net A summary of the key intermolecular interactions and their roles is presented in the table below.

Intermolecular InteractionDescriptionRole in Supramolecular Organization
N–H⋯O Hydrogen Bonding An electrostatic attraction between a hydrogen atom in a nitrogen-hydrogen bond and a nearby oxygen atom.Directs the formation of specific motifs like infinite chains and dimeric rings, leading to layered structures. semanticscholar.orgnih.govresearchgate.net
C–H⋯O Hydrogen Bonding A weaker form of hydrogen bond involving a carbon-hydrogen bond as the donor.Contributes to the formation of dimeric motifs and the overall stability of the 3D network. semanticscholar.orgnih.govresearchgate.net
π–π Stacking Non-covalent attractive interaction between aromatic rings.Facilitates the packing of molecules in the crystal lattice, often in a parallel-displaced or T-shaped geometry. researchgate.net
C–H⋯π Interactions An interaction between a C-H bond and a π-system.Plays a significant role in the association of molecules, particularly when bulky groups hinder closer packing, and can be structure-determining. semanticscholar.orgresearchgate.netd-nb.infonih.gov

Integration into Polyrotaxane Structures for Supramolecular Biomaterials

While direct integration of "this compound" into polyrotaxane structures for supramolecular biomaterials is not extensively documented in the provided search results, the principles of polyrotaxane formation and their application in biomaterials can be discussed in the context of related amine-functionalized and bulky-group-containing molecules.

Polyrotaxanes are mechanically interlocked molecules consisting of cyclic molecules (like cyclodextrins) threaded onto a linear polymer chain, with bulky stopper groups at each end to prevent dethreading. epo.org These structures are of great interest for biomaterials due to their unique dynamic properties. tue.nl

The amine functionality, a key feature of this compound, is often used in the synthesis and modification of polyrotaxanes. For example, amine-terminated polymers can be used as the axle component, or amine groups can be introduced onto the cyclic components to impart specific functionalities. researchgate.net The synthesis of polyrotaxanes can involve statistical threading, where the cyclic and linear components are mixed, or templated approaches that utilize specific interactions to guide the assembly.

The bulky tert-butyl groups present in the subject compound are analogous to the stopper groups required in polyrotaxane synthesis. These large groups are essential for preventing the dissociation of the cyclic molecules from the polymer chain. epo.org In the context of biomaterials, polyrotaxanes can be designed to be responsive to external stimuli. For instance, the non-covalent interactions holding the structure together can be disrupted by changes in pH or temperature, leading to a change in the material's properties. tue.nl

Furthermore, bioactive molecules, such as peptides, can be incorporated into polyrotaxane-based hydrogels. acs.org This can be achieved by functionalizing the bioactive molecule with a group that can interact with the polyrotaxane structure, for example, through hydrogen bonding. acs.org This modular approach allows for the creation of bioactive supramolecular materials with tunable properties. tue.nl The development of such materials is a rapidly growing area of research with potential applications in tissue engineering and drug delivery.

Applications in Functional Materials (excluding specific physical properties)

Derivatives of this compound have shown significant promise in the development of a variety of functional materials, leveraging their unique structural and electronic characteristics.

One area of application is in the field of organic electronics . Diarylamines, including derivatives of bis(tert-butyl)phenyl)amine, are utilized as building blocks for materials in organic light-emitting diodes (OLEDs). chemrxiv.org Specifically, they can serve as donor units in thermally activated delayed fluorescence (TADF) emitters. The bulky tert-butyl groups can help to create a twisted conformation between the donor and acceptor moieties, which is crucial for achieving efficient TADF. chemrxiv.org The incorporation of these amine derivatives into anthracenes has also been explored for creating blue-emitting materials. acs.org Furthermore, the introduction of a triphenylamine (B166846) moiety containing tert-butyl groups into a terpyridine ligand has been shown to create push-pull compounds with tunable photophysical properties, making them promising for various optoelectronic applications. researchgate.net

In materials science , these compounds are investigated for the development of polymers and coatings. evitachem.com The presence of the bulky and hydrophobic tert-butyl groups can enhance the solubility of the resulting polymers in organic solvents and improve their stability. nih.gov For instance, polyetherimides with low dielectric constants have been synthesized from diamines containing tert-butylphenoxy groups. acs.org

Another significant application is in catalysis . Bis(2-((S)-4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)amine, a chiral derivative, is used as a ligand in coordination chemistry for asymmetric catalysis. The rigidity and π-π stacking capability provided by the phenyl groups are critical for enantioselective reactions.

The diarylamine framework also finds use in the creation of redox-active materials . Stable diarylnitroxides containing tert-butyl substituents have been synthesized and exhibit fast electron transfer kinetics and good stability of their oxidized and reduced forms. researchgate.net This makes them potential candidates for use in all-organic batteries. researchgate.net

Finally, the ability of these molecules to form well-defined supramolecular assemblies has led to their use in creating photocatalytic materials . Coordination polymers based on bis-(4-imidazol-1-yl-phenyl)-amine have been shown to exhibit photocatalytic activity in the degradation of methylene (B1212753) blue. rsc.org

A summary of the applications is provided in the table below.

Application AreaSpecific UseRole of this compound Derivative
Organic Electronics Organic Light-Emitting Diodes (OLEDs)Donor unit in TADF emitters, component of blue-emitting materials. chemrxiv.orgacs.org
Push-pull compoundsComponent of photophysically active molecules for optoelectronics. researchgate.netmdpi.com
Materials Science Polymers and CoatingsMonomer for synthesizing polymers with specific properties like low dielectric constant. evitachem.comacs.org
Catalysis Asymmetric CatalysisChiral ligand for enantioselective reactions.
Redox-Active Materials Organic BatteriesPrecursor to stable nitroxide radicals for redox-flow batteries. researchgate.net
Photocatalysis Degradation of PollutantsBuilding block for coordination polymers with photocatalytic activity. rsc.org

Future Research Directions and Unresolved Challenges

Exploration of Novel Coordination Environments and Metal Combinations

A primary area for future research lies in the comprehensive exploration of the coordination chemistry of Bis(2-(tert-butyl)phenyl)amine with a wide array of metal centers. The bulky tert-butyl groups adjacent to the amine donor are expected to enforce unusual coordination geometries and low coordination numbers, which can lead to unique reactivity.

Research on analogous redox non-innocent bis(o-aminophenol) ligands has demonstrated the ability to form stable complexes with a vast range of metals, including those from Group 4 (Ti, Zr, Hf), Group 7-10 (Mn, Fe, Co, Ni), and even main group elements like Sn and P. mdpi.com These complexes exhibit diverse stoichiometries such as ML, ML₂, and M₂L, showcasing the ligand's versatility. mdpi.com Future studies on this compound should systematically investigate its reactions with various transition metal and main group precursors. A significant challenge will be to characterize the resulting complexes, which may feature distorted geometries due to the significant steric hindrance. cdnsciencepub.com The potential for the ligand to act as a non-innocent, redox-active participant in coordination, similar to related aminophenylamine systems, opens up possibilities for accessing unusual metal oxidation states and electronic structures. researchgate.netacs.org

Key research questions include:

What is the full scope of metals that can be complexed with this ligand?

How do the ortho-tert-butyl groups influence the coordination number and geometry around the metal center?

Can this ligand stabilize metals in unusually low or high oxidation states through redox non-innocence?

What are the solid-state and solution-state structures of these novel complexes?

Potential Metal Center Anticipated Coordination Features based on Analogs Potential Research Focus
Late Transition Metals (Pd, Rh, Ir) Formation of low-coordinate complexes, potential for fluxional behavior in solution. acs.orgCatalysis, study of fundamental organometallic transformations.
First-Row Transition Metals (Fe, Co, Ni, Cu) Access to multiple oxidation states, interesting magnetic and spectroscopic properties. mdpi.comresearchgate.netBioinorganic modeling, development of redox catalysts.
Early Transition Metals (Ti, Zr, V) High reactivity, potential for polymerization catalysis. mdpi.comunipd.itOlefin polymerization, small molecule activation.
Main Group Elements (Sn, Pb, P) Unique structural and redox properties, stabilization of radical species. mdpi.comcdnsciencepub.comMaterials science applications, fundamental bonding studies.

Rational Design and Synthesis of Next-Generation Catalysts with Enhanced Selectivity and Turnover Numbers

The steric bulk of this compound is a critical feature that can be harnessed for the development of highly selective catalysts. The ligand's framework can create a well-defined chiral or sterically crowded pocket around a metal center, influencing substrate approach and transition state energies. unipd.itacs.org A major challenge is to move beyond serendipitous discovery towards the rational design of catalysts with predictable and superior performance.

Future work should focus on modifying the parent this compound structure to fine-tune its properties. For instance, introducing chiral elements into the backbone could lead to powerful asymmetric catalysts for reactions like hydrogenations, oxidations, and C-C bond-forming reactions. acs.orgmdpi.com Research on other catalyst systems has shown that increasing the steric demand of ligands can significantly boost enantioselectivity and turnover numbers (TONs). acs.orgworktribe.com For example, chiral iron complexes have achieved TONs up to 1000 in oxidation reactions. acs.org Similarly, cobalt precatalysts supported by sterically protected terpyridine ligands have demonstrated near-exclusive regioselectivity and notable turnover in C-H borylation reactions. nih.gov Applying these principles to the this compound scaffold could yield highly effective catalysts.

Unresolved challenges in this area include:

Developing synthetic routes to chiral and electronically-tuned derivatives of this compound.

Achieving high turnover numbers without catalyst decomposition, a common issue with highly active species. nih.gov

Understanding the precise mechanism by which the ligand influences selectivity in different catalytic cycles.

Application of Advanced Computational Methodologies for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern catalyst design. researchgate.net For a sterically complex ligand like this compound, computational modeling offers a powerful approach to predict its behavior and guide synthetic efforts, thereby saving significant experimental time and resources.

Future research should extensively apply computational methods to:

Analyze Ligand Properties: Model the conformational landscape of the ligand to understand its flexibility and how it will bind to a metal center.

Predict Complex Geometry and Electronics: Calculate the structures and electronic properties of hypothetical metal complexes to identify promising synthetic targets. acs.orgacs.org DFT can elucidate the degree of metal-ligand covalency and assign oxidation states in redox-active systems. acs.org

Model Catalytic Cycles: Simulate entire reaction pathways to understand mechanisms, identify rate-determining steps, and predict how modifications to the ligand structure will affect catalyst activity and selectivity. researchgate.net This approach has been used to establish relationships between the electronic structure of palladium catalysts and their activity in amination reactions. acs.org

Screen Catalyst Libraries: Computationally screen virtual libraries of catalyst derivatives for specific reactions, prioritizing the most promising candidates for synthesis.

A significant challenge is ensuring the accuracy of computational models, which often requires benchmarking against experimental data. nih.gov Combining high-level calculations with experimental validation will be key to successfully designing next-generation catalysts based on the this compound framework.

Integration of this compound Architectures into Emerging Chemical Technologies

Beyond traditional homogeneous catalysis, the unique properties of this compound and its metal complexes could be leveraged in emerging fields of chemical technology. The robustness and defined steric profile of the ligand make it an attractive building block for advanced materials.

Promising areas for future research include:

Materials Science: The ability of related aminophenol ligands to form stable radical species upon coordination suggests that this compound complexes could serve as building blocks for materials with interesting magnetic, electronic, or optoelectronic properties. mdpi.com

Organic Electronics: Donor-acceptor compounds incorporating bulky amine functionalities are being investigated for applications in technologies like Organic Light-Emitting Diodes (OLEDs). acs.org The this compound moiety could be incorporated into larger conjugated systems to create novel thermally activated delayed fluorescence (TADF) emitters or other functional organic electronic materials. acs.org

Supramolecular Chemistry: The defined shape and potential for π-π stacking interactions could allow complexes of this ligand to participate in self-assembly processes, forming dimers or higher-order aggregates with unique photophysical properties. rsc.org

The primary challenge in this domain is to develop synthetic methodologies to incorporate the this compound unit into larger, more complex molecular and macromolecular architectures, and to establish clear structure-property relationships for these new materials.

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